molecular formula C26H24N2O5S B11400985 N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide

N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11400985
M. Wt: 476.5 g/mol
InChI Key: NVBMRLDPBXRBNX-UHFFFAOYSA-N
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Description

N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a chromene core, which is known for its diverse biological activities, and a sulfamoylphenyl group, which can enhance its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting with the preparation of the chromene core. One common method is the condensation of 2-hydroxyacetophenone with ethyl acetoacetate in the presence of a base, followed by cyclization to form the chromene ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-throughput screening to identify the best catalysts and solvents, as well as scaling up the reaction in continuous flow reactors to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The chromene core can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the chromene ring can be reduced to form alcohol derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohol derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism by which N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide exerts its effects involves interactions with specific molecular targets. For example, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The chromene core can interact with various biological pathways, modulating cellular processes such as apoptosis and inflammation .

Comparison with Similar Compounds

Similar Compounds

  • **N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide
  • Spiro-N-(4-sulfamoylphenyl)-1,3,4-thiadiazole-2-carboxamide derivatives

Uniqueness

N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide stands out due to its unique combination of a chromene core and a sulfamoylphenyl group. This structure provides a balance of stability and reactivity, making it suitable for various applications. Its ability to undergo multiple types of chemical reactions also enhances its versatility in synthetic chemistry .

Properties

Molecular Formula

C26H24N2O5S

Molecular Weight

476.5 g/mol

IUPAC Name

N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-5,7-dimethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C26H24N2O5S/c1-4-28(20-8-6-5-7-9-20)34(31,32)21-12-10-19(11-13-21)27-26(30)24-16-22(29)25-18(3)14-17(2)15-23(25)33-24/h5-16H,4H2,1-3H3,(H,27,30)

InChI Key

NVBMRLDPBXRBNX-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=O)C4=C(C=C(C=C4O3)C)C

Origin of Product

United States

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